3,4-Diaminobutan-2-ol dihydrochloride
Overview
Description
3,4-Diaminobutan-2-ol dihydrochloride: is a chemical compound with the molecular formula C4H12N2O.2ClH and a molecular weight of 177.07 g/mol . It is known for its potential therapeutic and industrial applications. The compound is typically found in a powdered form and is used in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminobutan-2-ol dihydrochloride involves the reaction of 3,4-diaminobutan-2-ol with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction mixture is then subjected to purification processes to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4-Diaminobutan-2-ol dihydrochloride can undergo oxidation reactions, where it may be converted into corresponding oxides or other oxidized derivatives.
Reduction: The compound can also participate in reduction reactions, leading to the formation of reduced products.
Substitution: It can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
3,4-Diaminobutan-2-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Diaminobutan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3,4-Diaminobutan-2-ol: The base compound without the dihydrochloride salt.
2,3-Diaminobutan-1-ol: A structural isomer with different functional group positions.
4-Aminobutan-2-ol: A related compound with one amino group.
Uniqueness: 3,4-Diaminobutan-2-ol dihydrochloride is unique due to its specific functional groups and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds .
Properties
IUPAC Name |
3,4-diaminobutan-2-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c1-3(7)4(6)2-5;;/h3-4,7H,2,5-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGRCWFDGPXTFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN)N)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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